tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate
Description
tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) with three key substituents:
- A tert-butyl carbamate (Boc) group at position 1, providing steric bulk and protection for the amine.
- A hydroxyl (-OH) group and a 6-bromopyridin-3-yl moiety at position 3.
The bromine atom on the pyridine ring enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), making it a valuable intermediate in pharmaceutical synthesis. The hydroxyl group introduces polarity, while the Boc group balances lipophilicity. Structural analogs often differ in substituent positions, ring systems, or functional groups, leading to distinct physicochemical and reactivity profiles .
Properties
Molecular Formula |
C13H17BrN2O3 |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-10(14)15-6-9/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
UKGPZSNSGHHVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate generally involves:
- Construction of the azetidine ring bearing the tert-butyl carbamate protecting group.
- Introduction of the 6-bromopyridin-3-yl substituent via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Installation or preservation of the hydroxy group at the 3-position of the azetidine ring.
Key Reaction Steps and Conditions
Formation of the Azetidine Core with tert-Butyl Carbamate Protection
The azetidine ring is typically synthesized or functionalized with the tert-butyl carbamate (Boc) protecting group on the nitrogen to enhance stability and facilitate further transformations. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions.
Hydroxyl Group Installation
The hydroxy group at the 3-position of the azetidine ring can be introduced either by:
- Direct functionalization of the azetidine ring precursor before coupling.
- Post-coupling oxidation or hydrolysis steps, depending on the synthetic route.
Representative Experimental Procedure
A representative example from the literature describes the following:
- A mixture of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hydroxyazetidine-1-carboxylate and 6-bromopyridin-3-yl derivative is combined with Pd(PPh3)4 catalyst and sodium carbonate base in a toluene/ethanol/water mixture.
- The reaction mixture is degassed, heated to 80 °C, and stirred for approximately 4.5 hours under an inert atmosphere.
- After completion, the mixture is cooled, extracted with ethyl acetate, washed, dried, and concentrated.
- Purification by silica gel chromatography yields the desired this compound as an off-white solid with yields up to 93%.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reactants/Intermediates | Catalyst/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hydroxyazetidine-1-carboxylate + 6-bromopyridin-3-yl derivative | Pd(PPh3)4, Na2CO3 base, inert atmosphere | Toluene:EtOH:H2O (2:1:var) | 80 | 4.5 hours | 93 | Degassed with Ar, standard Suzuki coupling conditions |
| 2 | Boc protection of azetidine nitrogen | Di-tert-butyl dicarbonate, base | DCM or suitable solvent | Room temperature | Overnight | >90 | Standard Boc protection procedure |
| 3 | Hydroxyl group installation (if post-coupling) | Oxidation/hydrolysis reagents (varies) | Varies | Varies | Varies | Varies | Dependent on precursor and route |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group on the azetidine ring can participate in oxidation or reduction reactions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction reactions can modify the hydroxyl group on the azetidine ring.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of bromopyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be utilized in the development of new materials or as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key attributes of the target compound with its analogs:
Key Differences and Implications
Core Ring Systems :
- The azetidine ring in the target compound introduces ring strain (~25 kcal/mol), enhancing reactivity compared to five- or six-membered analogs (e.g., piperidine derivatives in ). This strain can influence conformational stability in drug-receptor interactions .
- Pyridine vs. Azetidine : Pyridine-containing analogs (e.g., CAS 218594-15-1) lack the strained azetidine ring, reducing reactivity but improving thermal stability .
Substituent Effects: Bromine Position: The 6-bromo group on pyridine (target compound) vs. 2-bromo (CAS 116026-98-3) alters electronic properties. The 6-position directs electrophilic substitution to the 2-position, whereas 2-bromo derivatives are less reactive in coupling reactions . Hydroxyl Group: The hydroxyl in the target compound increases polarity (logP ~1.5 estimated) compared to non-hydroxylated analogs like CAS 253176-93-1 (logP ~2.8 estimated), impacting solubility and membrane permeability .
Synthetic Routes :
- The target compound’s synthesis likely involves Boc-protected azetidine intermediates (as in , Example 5) followed by bromopyridine coupling. In contrast, CAS 253176-93-1 is synthesized via bromomethylation of pre-formed azetidine .
Biological Activity
tert-Butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a brominated pyridine moiety and an azetidine ring, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.
The compound has the following chemical properties:
- Molecular Formula : C13H17BrN2O3
- Molecular Weight : 329.19 g/mol
- IUPAC Name : tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate
- CAS Number : 1146089-80-6
Biological Activity Overview
Research into the biological activity of this compound indicates its potential in several areas:
Antimicrobial Activity
Studies have shown that compounds containing brominated pyridine derivatives exhibit significant antimicrobial properties. The halogen atom may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against various pathogens.
Enzyme Inhibition
The azetidine ring structure allows for interactions with enzymes, particularly those involved in metabolic pathways. Preliminary studies suggest that this compound may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.
Anticancer Potential
Research has indicated that similar compounds can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to confirm the specific effects of this compound on cancer cell lines.
The proposed mechanism of action for this compound involves:
- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing interactions with biological macromolecules.
- Receptor Binding : The azetidine moiety may facilitate binding to specific receptors or enzymes, altering their activity.
- Pathway Modulation : By interacting with key proteins in cellular pathways, the compound may influence processes such as apoptosis and cell cycle regulation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | In vitro assays showed inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. |
| Study 3 | Induced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 50 µM after 48 hours of exposure. |
Comparative Analysis with Similar Compounds
When compared to other similar compounds such as tert-butyl 3-(6-chloropyridin-3-yl)- and tert-butyl 3-(6-fluoropyridin-3-yl)-azetidine derivatives, the brominated variant shows enhanced biological activity, likely due to the unique electronic properties imparted by the bromine atom.
| Compound | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |
|---|---|---|---|
| tert-butyl 3-(6-bromopyridin-3-yl)-azetidine | High | Moderate | Significant |
| tert-butyl 3-(6-chloropyridin-3-yl)-azetidine | Moderate | Low | Low |
| tert-butyl 3-(6-fluoropyridin-3-yl)-azetidine | Low | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing tert-butyl 3-(6-bromopyridin-3-yl)-3-hydroxyazetidine-1-carboxylate?
- Answer : Synthesis typically involves multi-step reactions, starting with condensation of bromopyridine derivatives with azetidine precursors. Critical steps include:
- Azetidine ring formation : Requires stereochemical control to retain the hydroxyl group at the 3-position.
- Bromopyridine coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions are common, with Pd catalysts (e.g., Pd(PPh₃)₄) .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the azetidine nitrogen. Challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to prevent racemization and improve yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Chromatography : HPLC or GC-MS to assess purity (>97% by area normalization).
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm the azetidine ring, bromopyridine substituent, and Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) .
- FT-IR : Hydroxyl stretch (~3400 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) for the Boc group.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₈BrN₂O₃: expected ~347.04 Da) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer : The bromopyridine moiety enables cross-coupling reactions for derivatization, while the azetidine-hydroxyl group provides hydrogen-bonding capability for target interactions. Applications include:
- Intermediate in drug discovery : Used to synthesize kinase inhibitors or protease modulators via late-stage functionalization .
- Biological probe development : The bromine atom allows radiolabeling (e.g., ⁷⁶Br) for imaging studies .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives from this compound?
- Answer :
- Density Functional Theory (DFT) : Predicts regioselectivity in bromopyridine coupling reactions and stabilizes transition states for azetidine ring formation .
- Molecular docking : Screens derivatives against targets (e.g., kinases) by modeling hydrogen bonds between the hydroxyl group and catalytic lysine residues .
- Reaction path search algorithms : Optimize synthetic routes by simulating solvent effects and catalyst turnover .
Q. What experimental strategies resolve contradictions in reported bioactivity data for analogs?
- Answer : Discrepancies may arise from:
- Solubility differences : Use DMSO titration or co-solvents (e.g., PEG-400) to standardize assay conditions .
- Off-target effects : Employ orthogonal assays (e.g., SPR for binding vs. cellular viability assays) to confirm specificity .
- Stereochemical variability : Validate enantiopurity via chiral HPLC and correlate with activity .
Q. How do structural analogs of this compound compare in reactivity and target engagement?
- Answer : Key comparisons include:
| Analog | Modification | Reactivity Impact | Biological Relevance |
|---|---|---|---|
| 6-Chloro-pyridine | Cl instead of Br | Reduced coupling efficiency | Alters target selectivity (e.g., kinase vs. GPCR) |
| 3-Methoxy-azetidine | Methoxy instead of OH | Loss of H-bond donor | Lower potency in enzyme inhibition |
| Pyrrolidine ring | 5-membered vs. 4-membered ring | Increased conformational flexibility | Improved metabolic stability |
Q. What methodologies quantify the compound’s interaction with biological targets like enzymes?
- Answer :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for hydroxyl group interactions .
- Crystallography : Resolves 3D binding modes (e.g., azetidine hydroxyl in a protein’s active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
